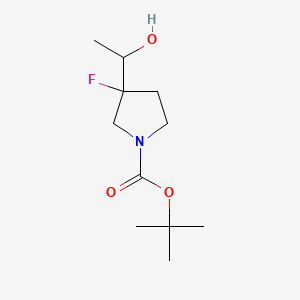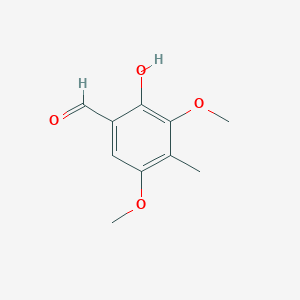
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde, also known as syringaldehyde, is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a derivative of benzaldehyde and is characterized by the presence of hydroxy, methoxy, and methyl groups on the benzene ring. This compound is commonly found in nature as a component of lignin, a complex polymer found in the cell walls of plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde can be synthesized through various methods. One common synthetic route involves the methylation of syringic acid using dimethyl sulfate in the presence of a base, followed by oxidation of the resulting 3,5-dimethoxy-4-methylphenol . Another method involves the demethylation of syringaldehyde using boron tribromide (BBr3) to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the extraction of lignin from plant biomass, followed by chemical modification to isolate and purify the compound . This process often includes steps such as hydrolysis, methylation, and oxidation.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2-Hydroxy-3,5-dimethoxy-4-methylbenzoic acid.
Reduction: 2-Hydroxy-3,5-dimethoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is believed to result from its ability to disrupt cellular membranes and interfere with essential metabolic processes in microorganisms .
Comparación Con Compuestos Similares
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:
Syringaldehyde: Similar structure but lacks the hydroxy group.
Vanillin: Contains a methoxy group and an aldehyde group but lacks the methyl group.
4-Hydroxy-3,5-dimethylbenzaldehyde: Similar structure but lacks the methoxy groups.
Uniqueness
The presence of both hydroxy and methoxy groups in this compound makes it unique, as it combines the properties of both functional groups, leading to enhanced reactivity and potential biological activities .
Propiedades
Número CAS |
85071-58-5 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-hydroxy-3,5-dimethoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-6-8(13-2)4-7(5-11)9(12)10(6)14-3/h4-5,12H,1-3H3 |
Clave InChI |
LRLCLQPPZAVYDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1OC)O)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


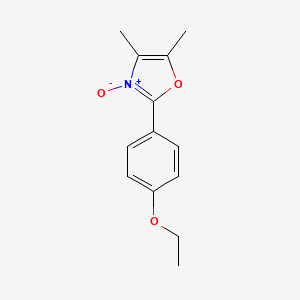

![3-[6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine](/img/structure/B13906657.png)
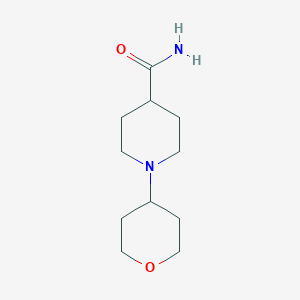

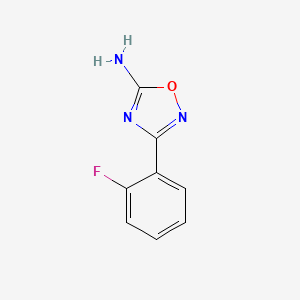

![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)


![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)
